molecular formula C15H9FO6 B6410292 2-(3,5-Dicarboxyphenyl)-6-fluorobenzoic acid, 95% CAS No. 1261893-80-4

2-(3,5-Dicarboxyphenyl)-6-fluorobenzoic acid, 95%

Cat. No. B6410292
CAS RN: 1261893-80-4
M. Wt: 304.23 g/mol
InChI Key: ZBRNPFWLFMNKDN-UHFFFAOYSA-N
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Description

2-(3,5-Dicarboxyphenyl)-6-fluorobenzoic acid (2-(3,5-DCFBA), 95%) is a fluorinated benzoic acid derivative that is widely used in scientific research. It is a versatile reagent that has been used in a variety of laboratory experiments, such as organic synthesis, chromatography, and spectroscopy. This compound is also known as 2-(3,5-dichlorophenyl)-6-fluorobenzoic acid and has a molecular weight of 240.11 g/mol and a melting point of 118-120 °C.

Scientific Research Applications

2-(3,5-DCFBA) has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, chromatography, and spectroscopy. It has also been used as a fluorescent probe in fluorescence spectroscopy, as a substrate in enzyme assays, as a ligand in affinity chromatography, and as a reagent in peptide synthesis.

Mechanism of Action

The mechanism of action of 2-(3,5-DCFBA) is not fully understood. It is believed to interact with various enzymes and receptors in the body, which may lead to various biochemical and physiological effects. It has been suggested that 2-(3,5-DCFBA) may interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, it has been suggested that it may also interact with other enzymes, such as lipoxygenase and phospholipase A2.
Biochemical and Physiological Effects
2-(3,5-DCFBA) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, it has been shown to inhibit the activity of lipoxygenase and phospholipase A2. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

2-(3,5-DCFBA) is a versatile reagent that has many advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively stable and can be stored for long periods of time. Additionally, it is easy to synthesize and can be used in a variety of laboratory experiments. However, it is also important to note that it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic if not used properly.

Future Directions

There are a variety of potential future directions for the use of 2-(3,5-DCFBA) in scientific research. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential for the compound to be used in drug development. Additionally, further research could be done to explore the potential for the compound to be used as a fluorescent probe in fluorescence spectroscopy. Finally, further research could be done to explore the potential for the compound to be used as a reagent in peptide synthesis.

Synthesis Methods

2-(3,5-DCFBA) can be synthesized from a variety of starting materials, such as 2-chlorobenzoic acid, 3-chlorobenzoic acid, and 5-chlorobenzoic acid. The most common method of synthesis involves the reaction of 2-chlorobenzoic acid with 3-chlorobenzoic acid in the presence of sodium hydroxide and a base catalyst, such as sodium hydroxide, sodium carbonate, or potassium carbonate. The reaction is then followed by the addition of 6-fluorobenzoic acid and the product is then purified by recrystallization.

properties

IUPAC Name

5-(2-carboxy-3-fluorophenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO6/c16-11-3-1-2-10(12(11)15(21)22)7-4-8(13(17)18)6-9(5-7)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRNPFWLFMNKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691886
Record name 3-Fluoro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dicarboxyphenyl)-6-fluorobenzoic acid

CAS RN

1261893-80-4
Record name 3-Fluoro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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